molecular formula C24H35NO2 B1385483 N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline CAS No. 1040685-69-5

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline

Cat. No.: B1385483
CAS No.: 1040685-69-5
M. Wt: 369.5 g/mol
InChI Key: XQAJVEFJKNRQBG-UHFFFAOYSA-N
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Description

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline is an organic compound with the molecular formula C24H35NO2 and a molecular weight of 369.54 g/mol . This compound is characterized by the presence of tert-butyl groups attached to a phenoxyethyl moiety, which is further linked to an ethoxyaniline structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents like sodium hydride or lithium diisopropylamide (LDA), leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The presence of tert-butyl groups and the phenoxyethyl moiety allows it to interact with hydrophobic pockets in proteins, potentially inhibiting or modulating their activity. The ethoxyaniline structure may also contribute to its binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-ethoxyaniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,4-ditert-butylphenoxy)ethyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2/c1-8-26-20-11-9-10-19(17-20)25-14-15-27-22-13-12-18(23(2,3)4)16-21(22)24(5,6)7/h9-13,16-17,25H,8,14-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAJVEFJKNRQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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